molecular formula C10H18N2O3 B13626464 Methyl 1-(methylglycyl)piperidine-4-carboxylate

Methyl 1-(methylglycyl)piperidine-4-carboxylate

Cat. No.: B13626464
M. Wt: 214.26 g/mol
InChI Key: BFBFPDWMVNKJQY-UHFFFAOYSA-N
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Description

Methyl 1-(methylglycyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylglycyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylglycine derivatives under controlled conditions. One common method includes the use of methyl piperidine-4-carboxylate as a starting material, which undergoes a series of reactions including methylation and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using commercially available reagents and solvents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylglycyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 1-(methylglycyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(methylglycyl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methylglycyl group differentiates it from other piperidine derivatives, providing unique properties that can be exploited in various applications .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-11-7-9(13)12-5-3-8(4-6-12)10(14)15-2/h8,11H,3-7H2,1-2H3

InChI Key

BFBFPDWMVNKJQY-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

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